molecular formula C43H61ClN4O6 B12745610 Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate CAS No. 84184-25-8

Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate

Cat. No.: B12745610
CAS No.: 84184-25-8
M. Wt: 765.4 g/mol
InChI Key: YXMNDOWIJULDOX-UHFFFAOYSA-N
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Description

Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core imidazole structure, followed by the sequential addition of various substituents. Key steps include:

    Formation of the Imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Addition of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, often using a phenol derivative and a suitable leaving group.

    Incorporation of the Chlorophenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is added to the imidazole core.

    Attachment of the Hexyl Group: The hexyl group is introduced via an alkylation reaction, using a hexyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the imidazole ring or the phenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of specialty chemicals, coatings, or polymers with unique properties.

Mechanism of Action

The mechanism by which Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications

Properties

CAS No.

84184-25-8

Molecular Formula

C43H61ClN4O6

Molecular Weight

765.4 g/mol

IUPAC Name

hexyl 1-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chloroanilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]imidazole-2-carboxylate

InChI

InChI=1S/C43H61ClN4O6/c1-11-14-15-16-25-54-40(52)38-45-23-24-48(38)36(37(50)41(4,5)6)39(51)47-33-28-30(20-21-32(33)44)46-35(49)18-17-26-53-34-22-19-29(42(7,8)12-2)27-31(34)43(9,10)13-3/h19-24,27-28,36H,11-18,25-26H2,1-10H3,(H,46,49)(H,47,51)

InChI Key

YXMNDOWIJULDOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=NC=CN1C(C(=O)C(C)(C)C)C(=O)NC2=C(C=CC(=C2)NC(=O)CCCOC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)Cl

Origin of Product

United States

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